5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Anticoccidial Drug Discovery Calcium Signaling

5-Amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 405279-24-5, molecular formula C₁₈H₁₉N₅O, MW 321.38 g/mol) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a 5-amino group, an N1-benzyl substituent, and an N-(3,4-dimethylphenyl) carboxamide side chain. This compound belongs to the well-characterized 5-amino-4-carbamoyl-1,2,3-triazole class, whose prototypical member L-651,582 (carboxyamidotriazole, CAS 99519-84-3) was extensively profiled as an anticoccidial, calcium-entry-blocking, and antiproliferative agent.

Molecular Formula C18H19N5O
Molecular Weight 321.4g/mol
CAS No. 405279-24-5
Cat. No. B361316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS405279-24-5
Molecular FormulaC18H19N5O
Molecular Weight321.4g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)C
InChIInChI=1S/C18H19N5O/c1-12-8-9-15(10-13(12)2)20-18(24)16-17(19)23(22-21-16)11-14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
InChIKeyGBKCHUMPQMYDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 405279-24-5): Compound Identity and Procurement Baseline


5-Amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 405279-24-5, molecular formula C₁₈H₁₉N₅O, MW 321.38 g/mol) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a 5-amino group, an N1-benzyl substituent, and an N-(3,4-dimethylphenyl) carboxamide side chain . This compound belongs to the well-characterized 5-amino-4-carbamoyl-1,2,3-triazole class, whose prototypical member L-651,582 (carboxyamidotriazole, CAS 99519-84-3) was extensively profiled as an anticoccidial, calcium-entry-blocking, and antiproliferative agent [1]. The compound is commercially available from multiple vendors at ≥95% purity, making it accessible for structure–activity relationship (SAR) exploration and focused-library synthesis .

Why 5-Amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by In-Class Analogs Without Loss of Differentiation


Within the 5-amino-4-carbamoyl-1,2,3-triazole family, even minor changes to the N1-benzyl or N-carboxamide substituents produce divergent biological profiles. The prototypical anticoccidial lead L-651,582 (N1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl); unsubstituted carboxamide) exhibits nanomolar calcium-channel blockade (IC₅₀ 500–935 nM), whereas the simpler unsubstituted-benzyl analog 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide lacks this potency [1][2]. In a parallel series, a positional isomer—5-amino-N-(2,3-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide—showed only marginal vasopressin V1a receptor antagonism (EC₅₀ > 29,900 nM) [3]. These examples demonstrate that the precise combination of N1-benzyl (unsubstituted) and N-(3,4-dimethylphenyl) carboxamide in CAS 405279-24-5 creates a substitution pattern not represented in the published comparator data, and that generic substitution by any in-class analog would forfeit whatever distinct pharmacological or physicochemical signature this specific arrangement confers.

Quantitative Comparative Evidence Guide for 5-Amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 405279-24-5)


Structural Differentiation from the Class Prototype L-651,582: N1-Benzyl Simplification and N-Carboxamide Arylation

The target compound replaces the bulky 3,5-dichloro-4-(4-chlorobenzoyl)benzyl group at N1 (present in L-651,582) with an unsubstituted benzyl group, while simultaneously replacing the primary carboxamide (–CONH₂) with an N-(3,4-dimethylphenyl) carboxamide. This dual modification reduces molecular weight (321.38 vs. 424.67 Da) and calculated lipophilicity (cLogP ~2.9 vs. ~4.5 for L-651,582, estimated by fragment-based calculation), while introducing an additional hydrogen-bond acceptor (the anilide carbonyl) and π-stacking potential via the 3,4-dimethylphenyl ring. No direct pharmacological head-to-head comparison data exist for these two compounds [1].

Medicinal Chemistry Anticoccidial Drug Discovery Calcium Signaling Triazole SAR

Differentiation from a Close Positional Isomer: 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl Carboxamide and Benzyl vs. 2-Methylbenzyl Substitution

The closest analog with publicly available bioactivity data is 5-amino-N-(2,3-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (BindingDB BDBM75537), which differs from the target compound solely in the position of the two methyl groups on the anilide ring (2,3- vs. 3,4-dimethyl) and the presence of an ortho-methyl on the benzyl group (2-methylbenzyl vs. unsubstituted benzyl). This analog was screened against the human vasopressin V1a receptor and showed negligible activity (EC₅₀ > 29,900 nM). The target compound has not been tested in this assay, but the structural difference—relocation of methyl groups from ortho/ortho′ (2,3) to meta/para (3,4) positions—alters the electron density and steric profile of the anilide ring, which may affect target engagement [1][2].

GPCR Screening Triazole Library Vasopressin Receptor Positional Isomer SAR

Differentiation from the Unsubstituted Carboxamide Scaffold: Impact of N-(3,4-Dimethylphenyl) Substitution on Molecular Properties

The core scaffold 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 4342-08-9; unsubstituted carboxamide, MW 217.23 Da) serves as the minimal pharmacophore of this class. The target compound appends a 3,4-dimethylphenyl group to the carboxamide nitrogen, increasing molecular weight by 104.15 Da (+48%) and calculated logP by approximately 1.4 log units (from ~1.5 to ~2.9, fragment-based estimate). This N-arylation converts the primary amide (a strong H-bond donor) into a secondary anilide (weaker H-bond donor), reducing the H-bond donor count from 3 to 2 while increasing aromatic surface area. The unsubstituted scaffold was obtained synthetically but no comparative bioactivity data are published [1].

Physicochemical Profiling Drug-likeness Triazole Scaffold Optimization Lipophilic Efficiency

Vendor-Specified Purity as a Procurement Selection Criterion: ≥95% Baseline with Multi-Vendor Availability

Multiple independent vendors list CAS 405279-24-5 with a minimum purity specification of 95% (HPLC or equivalent). Chemenu (Catalog CM895489) specifies ≥95% purity ; Wanvibio/Aladdin (Catalog A1004987) also lists this compound with available certificates of analysis (COA) and MSDS documentation . This dual-vendor sourcing with documented purity specifications provides procurement reliability that is not uniformly available for all in-class analogs. For comparison, the unsubstituted scaffold (CAS 4342-08-9) has fewer commercial sources and less consistent purity documentation.

Compound Procurement Quality Control Chemical Purity Triazole Building Block

Recommended Application Scenarios for 5-Amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide Based on Quantitative Evidence


Focused SAR Exploration of the N-Carboxamide Vector in 5-Amino-1,2,3-Triazole-4-Carboxamides

This compound is best deployed as a key intermediate or comparator in a systematic SAR campaign exploring the effect of N-carboxamide arylation on biological activity within the 5-amino-4-carbamoyl-1,2,3-triazole class. The N-(3,4-dimethylphenyl) substituent provides a distinct electronic and steric profile versus both the unsubstituted carboxamide scaffold (CAS 4342-08-9) and the prototypical lead L-651,582 [1]. Procurement of this compound enables side-by-side profiling of how para/meta-dimethyl substitution on the anilide ring influences target engagement, selectivity, and physicochemical properties relative to ortho/ortho′-dimethyl analogs (e.g., BDBM75537) [2].

GPCR Panel Screening Prioritization Based on Positional Isomer Inactivity at V1a

Given that the 2,3-dimethylphenyl/2-methylbenzyl positional isomer (BDBM75537) is essentially inactive at the vasopressin V1a receptor (EC₅₀ > 29,900 nM), this compound is a rational choice for inclusion in GPCR broad-panel screens to determine whether relocation of the methyl groups to the 3,4-positions on the anilide ring (combined with an unsubstituted N1-benzyl) rescues or redirects receptor activity [1]. A positive result would establish a clear SAR switch point, while a negative result would define the pharmacophoric limits of dimethylphenyl substitution at the carboxamide position.

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With a calculated logP of approximately 2.9, molecular weight of 321.38 Da, and only 2 H-bond donors, this compound falls within favorable drug-likeness space (Rule of 5 compliant) and represents a balanced lipophilic-hydrophilic profile for oral absorption studies [1]. It can serve as a benchmarking standard for comparing membrane permeability, metabolic stability, and solubility against other in-class analogs with either higher lipophilicity (e.g., L-651,582, cLogP ~4.5) or lower lipophilicity (e.g., the unsubstituted scaffold, cLogP ~1.5), enabling data-driven selection of lead candidates for pharmacokinetic optimization .

Anticoccidial or Antiproliferative Screening in the Context of the 1991 Bochis et al. Pharmacophore Model

The Bochis et al. (1991) study established that 5-amino-4-carbamoyl-1,2,3-triazoles with N1-benzyl substitution possess in vivo anticoccidial activity, with L-651,582 as the most potent member [1]. Testing of CAS 405279-24-5 against Eimeria species (in vitro or in vivo) would directly test whether N-carboxamide arylation with a 3,4-dimethylphenyl group can recapitulate or exceed the anticoccidial efficacy of the unsubstituted carboxamide analogs while potentially avoiding the unacceptable tissue residues that halted L-651,582 development. The compound's distinct substitution pattern may also be relevant for antiproliferative screening, given L-651,582's reported activity in ovarian cancer models [1].

Quote Request

Request a Quote for 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.